REACTION_SMILES
|
[Cl:1][c:2]1[n:3][c:4]([CH2:12][Cl:13])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[NH2:15][NH2:16].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1.[OH2:14]>>[c:2]1([NH:15][NH2:16])[n:3][c:4]([CH2:12][Cl:13])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1nc(Cl)c2ccccc2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NNc1nc(CCl)nc2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |